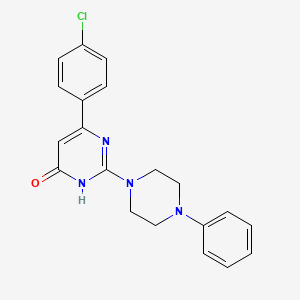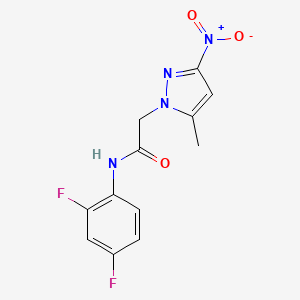![molecular formula C26H28ClN3O2 B5975993 N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine](/img/structure/B5975993.png)
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through a multistep process and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also act by modulating the levels of certain neurotransmitters in the brain, leading to its potential as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells. Additionally, it has been shown to modulate the levels of certain neurotransmitters in the brain, leading to its potential as an antidepressant and anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine in lab experiments is its potential as a therapeutic agent. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation, which makes it a valuable compound for further research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate its effects.
Orientations Futures
There are several future directions for research on N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, future research could explore its potential as an antidepressant and anxiolytic agent, as well as its effects on other physiological processes. Overall, N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine is a promising compound that has the potential to contribute to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine involves a multistep process that starts with the reaction of 2-chlorobenzylamine with 4-methoxybenzaldehyde to form the intermediate 4-(2-chlorobenzyl)-1-(4-methoxybenzyl)piperazine. This intermediate is then reacted with benzyl bromide to obtain N-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)-1-piperazine. Finally, the benzyl group is removed from the compound using palladium on carbon catalyst to yield the desired product.
Applications De Recherche Scientifique
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine has been studied extensively for its potential therapeutic applications. It has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-methoxy-3-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O2/c1-31-25-12-11-22(17-26(25)32-20-21-7-3-2-4-8-21)18-28-30-15-13-29(14-16-30)19-23-9-5-6-10-24(23)27/h2-12,17-18H,13-16,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYASIFBKPRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)piperazin-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-isopropylbenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5975913.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5975916.png)
![4-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5975920.png)
![2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5975931.png)
![1-benzyl-4-{3-[1-(4-methoxybenzyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5975942.png)

![2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B5975950.png)

![5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)
methanone](/img/structure/B5975988.png)
![3-(3,4-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5975999.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)
![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)